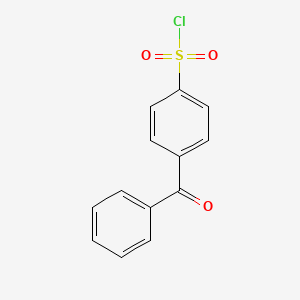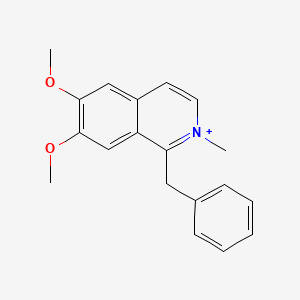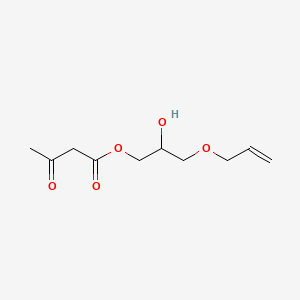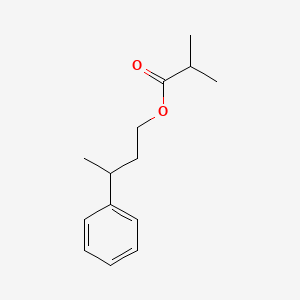
3-Phenylbutyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbutyl isobutyrate is an organic compound belonging to the ester class. It is characterized by its pleasant balsamic, fruity, and sweet aroma, making it a valuable component in the flavors and fragrances industry . The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylbutyl isobutyrate can be synthesized through the esterification of 3-Phenylbutanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of high-purity starting materials and optimized reaction conditions ensures the production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbutyl isobutyrate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Phenylbutanol and isobutyric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced products.
Scientific Research Applications
3-Phenylbutyl isobutyrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenylbutyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein-coupled receptor family . Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of various metabolites that can exert different biological effects .
Comparison with Similar Compounds
3-Phenylbutyl isobutyrate can be compared with other similar esters, such as:
3-Phenylpropyl isobutyrate: Similar in structure but with a different alkyl chain length.
Benzyl isobutyrate: Contains a benzyl group instead of a phenylbutyl group.
Phenethyl isobutyrate: Contains a phenethyl group instead of a phenylbutyl group.
Uniqueness
The uniqueness of this compound lies in its specific aromatic profile and its applications in the flavors and fragrances industry. Its distinct structure and functional groups contribute to its unique chemical and sensory properties .
Properties
CAS No. |
84642-66-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-phenylbutyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(15)16-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
KHLORCDQQNVRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


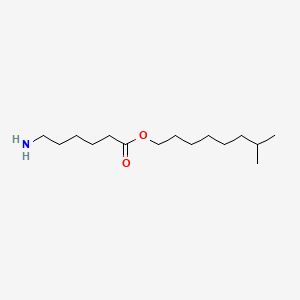

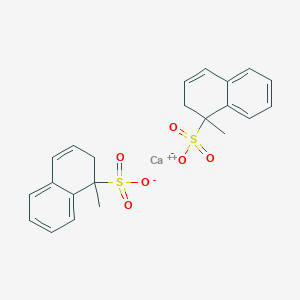

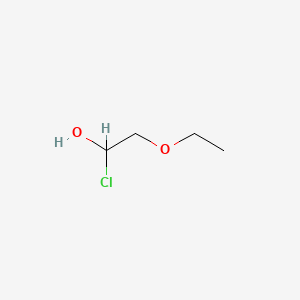
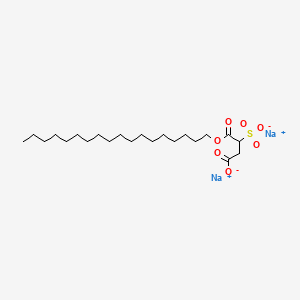
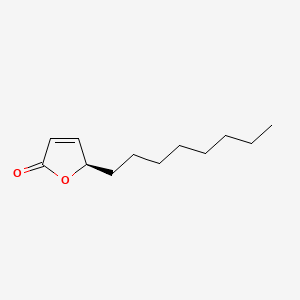
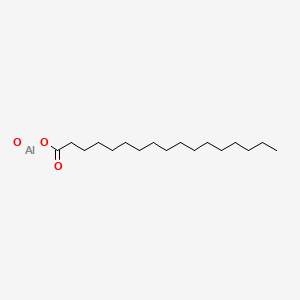
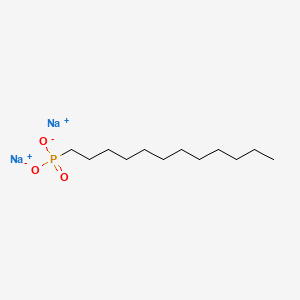
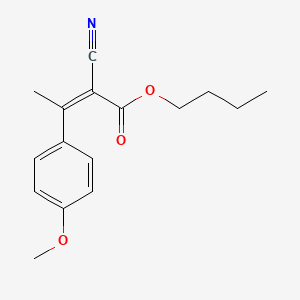
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
